

Application Note: A Practical Guide to the NMR Spectroscopic Characterization of Disodium Galactarate

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Compound of Interest

Compound Name: *Disodium galactarate*

CAS No.: 1955-73-3

Cat. No.: B161657

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Introduction

Disodium galactarate, the salt of galactaric acid (also known as mucic acid), is a symmetrical six-carbon dicarboxylic acid derived from the oxidation of galactose.[1][2] Its structure, featuring multiple stereocenters and terminal carboxylate groups, makes it a valuable building block in the synthesis of polymers, chelating agents, and other specialty chemicals. For researchers and professionals in drug development and material science, verifying the identity, purity, and structural integrity of **disodium galactarate** is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including carbohydrates and their derivatives.[3][4] It provides detailed information about the chemical environment of individual nuclei (primarily ^1H and ^{13}C), enabling unambiguous confirmation of molecular structure and the detection of impurities. This application note provides a comprehensive, field-proven guide to the characterization of **disodium galactarate** using ^1H

and ^{13}C NMR spectroscopy, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Foundational Principles and Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.^[5] For a polar, ionic compound like **disodium galactarate**, careful consideration of the solvent, sample concentration, and pH is crucial for acquiring high-resolution data.

The Critical Choice of Solvent

The ideal solvent for NMR spectroscopy must dissolve the analyte without producing large signals that would obscure the sample's resonances.^[6] Deuterated solvents, in which hydrogen atoms (^1H) are replaced with deuterium (^2H), are used to minimize solvent peak interference and to provide a "lock" signal for stabilizing the magnetic field.^{[7][8]}

For **disodium galactarate**, Deuterium Oxide (D_2O) is the solvent of choice. Its high polarity readily dissolves the ionic salt, and its use is standard for analyzing water-soluble compounds.^[9]

Optimizing Sample Concentration

The required sample concentration depends on the specific NMR experiment being performed. Insufficient concentration leads to a poor signal-to-noise ratio, while overly concentrated samples can cause line broadening due to increased viscosity.

Experiment Type	Recommended Concentration	Rationale
¹ H NMR	5–25 mg in 0.6–0.7 mL D ₂ O	The high natural abundance and sensitivity of the ¹ H nucleus allow for high-quality spectra at relatively low concentrations.[10]
¹³ C NMR	20–50 mg in 0.6–0.7 mL D ₂ O	The ¹³ C nucleus has a low natural abundance (~1.1%) and lower sensitivity, necessitating a higher concentration to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[5]

pH and its Spectroscopic Impact

The chemical shifts of nuclei near ionizable groups are highly sensitive to pH. **Disodium galactarate** possesses two carboxylate groups, making pH a critical parameter. In D₂O, the acidity is expressed as pD, which can be estimated from a standard pH meter reading using the formula: $pD = pH \text{ reading} + 0.4$. [6]

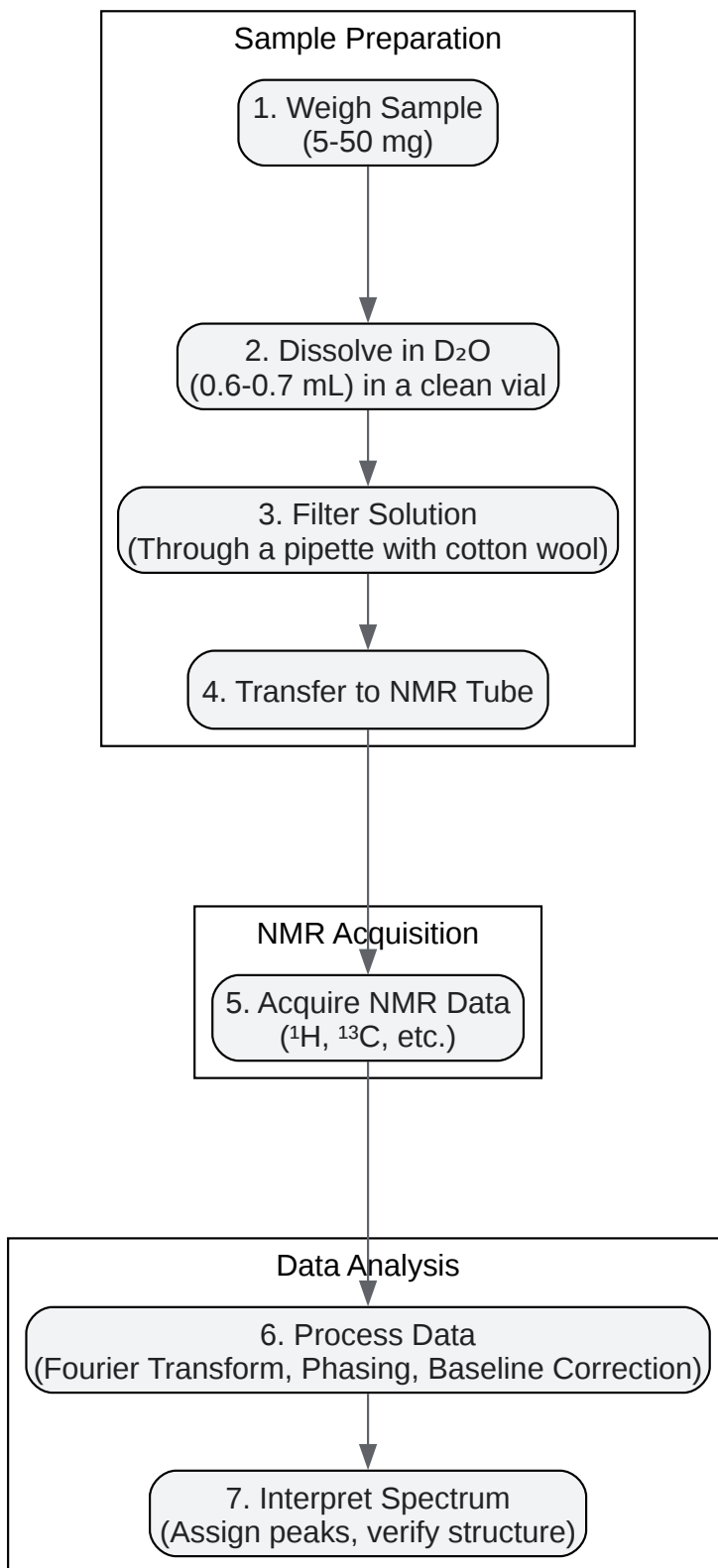
As the disodium salt of a dicarboxylic acid, a solution of **disodium galactarate** in D₂O is expected to be neutral to slightly basic, ensuring the carboxyl groups are fully deprotonated. This is advantageous as it results in a single, chemically stable species in solution, leading to sharp, well-defined NMR signals. In contrast, the NMR spectrum of galactaric acid would show significant chemical shift changes with pH as the carboxyl groups titrate. [11][12] The deprotonation of a carboxylic acid typically causes a downfield shift (to higher ppm) in the resonance of the carboxyl carbon and adjacent carbons. [13]

Part 2: Experimental Protocols

The following protocols are designed for modern high-field NMR spectrometers.

General Sample Preparation Workflow

The workflow below outlines the essential steps for preparing a high-quality NMR sample of **disodium galactarate**.



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Caption: Standard workflow for NMR sample preparation and analysis.

Protocol 2.1.1: Step-by-Step Sample Preparation

- Weighing: Accurately weigh the desired amount of **disodium galactarate** into a clean, dry glass vial.
- Dissolution: Add the appropriate volume of D₂O (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial. Gently vortex or swirl the vial until the solid is completely dissolved.[14]
- Filtration: Prepare a filter by packing a small plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, high-quality NMR tube.[15] This step is critical to remove any suspended particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.
- Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly.

Protocol 2.2: ¹H NMR Data Acquisition

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal from the D₂O solvent.
- Shim the magnetic field to optimize homogeneity. This is typically an automated process.
- Set up a standard 1D proton experiment with the following typical parameters:
 - Pulse Program: A standard 90° pulse-acquire sequence (e.g., 'zg30' on Bruker systems).
 - Solvent Signal Suppression: Use a presaturation sequence to suppress the residual HOD signal (typically around 4.7-4.8 ppm).
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (d1): ~2-5 seconds.

- Number of Scans (ns): 8 to 16 scans are usually sufficient.
- Temperature: 298 K (25 °C).

Protocol 2.3: ¹³C NMR Data Acquisition

- Use the same sample from the ¹H NMR experiment.
- Tune the carbon probe.
- Set up a 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems). This simplifies the spectrum by collapsing carbon-proton couplings into single lines.
- Use the following typical parameters:
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): 256 to 1024 scans, depending on the sample concentration.

Part 3: Spectral Interpretation and Data Analysis

The meso-stereochemistry of **disodium galactarate** results in a C₂ axis of symmetry, which simplifies its NMR spectra significantly. This symmetry means that carbons and protons on opposite ends of the molecule are chemically equivalent (e.g., C1 is equivalent to C6, H2 is equivalent to H5).

Caption: Structure of **Disodium Galactarate** with carbon numbering.

Expected ¹H NMR Spectrum

Due to the molecule's symmetry, only two signals are expected for the four methine (CH) protons.

- H2/H5: These protons are adjacent to the carboxylate groups.

- H3/H4: These are the inner methine protons.

Based on data for the parent galactaric acid, these signals are expected to appear in the 3.8-4.3 ppm range.[16][17] The exact chemical shifts will be influenced by the solvent and concentration. Each signal will appear as a doublet of doublets (dd) or a more complex multiplet due to coupling with its non-equivalent neighbors.

Expected ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is even simpler, with only three distinct signals expected.

- C1/C6: The carboxylate carbons. These are the most deshielded and will appear far downfield.
- C2/C5: The outer methine carbons bonded to hydroxyl groups.
- C3/C4: The inner methine carbons bonded to hydroxyl groups.

Summary of Expected Chemical Shifts

The following table provides the expected chemical shift ranges for **disodium galactarate** in D_2O .

Nucleus Assignment	Expected ^1H Shift (ppm)	Expected ^{13}C Shift (ppm)	Rationale / Notes
C1 / C6	N/A	175 - 185	Carboxylate carbons are highly deshielded. [13][18]
H2 / H5	~4.1 - 4.3	N/A	Adjacent to electron-withdrawing carboxylate group.
C2 / C5	N/A	70 - 75	Typical range for sugar ring carbons bearing a hydroxyl group.[3]
H3 / H4	~3.8 - 4.0	N/A	Methine protons in the sugar backbone.
C3 / C4	N/A	68 - 73	Typical range for sugar ring carbons bearing a hydroxyl group.[3]

Note: These are predicted values based on published data for related compounds and established principles of NMR spectroscopy. Actual values may vary slightly based on experimental conditions.

Part 4: Conclusion and Best Practices

NMR spectroscopy provides an unequivocal method for the structural confirmation and purity assessment of **disodium galactarate**. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible ^1H and ^{13}C NMR spectra. The inherent symmetry of the molecule provides a clear spectral fingerprint of just two proton signals and three carbon signals, making it straightforward to verify the correct structure and identify any potential impurities. Adherence to best practices, particularly regarding solvent choice and sample filtration, is essential for achieving optimal results.

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